molecular formula C22H21N5O3S B10988203 3-(2-hydroxy-5-oxo-4,5-dihydro-3H-1,4-benzodiazepin-3-yl)-N-[(2E)-5-(2-phenylethyl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide

3-(2-hydroxy-5-oxo-4,5-dihydro-3H-1,4-benzodiazepin-3-yl)-N-[(2E)-5-(2-phenylethyl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide

Cat. No.: B10988203
M. Wt: 435.5 g/mol
InChI Key: NDIKIBQPPBCDEL-UHFFFAOYSA-N
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Description

3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]propanamide is a complex organic compound that belongs to the class of benzodiazepines and thiadiazoles

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]propanamide typically involves multi-step organic reactions. The initial step often includes the formation of the benzodiazepine core through the cyclization of appropriate precursors under controlled conditions. This is followed by the

Properties

Molecular Formula

C22H21N5O3S

Molecular Weight

435.5 g/mol

IUPAC Name

3-(2,5-dioxo-3,4-dihydro-1H-1,4-benzodiazepin-3-yl)-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]propanamide

InChI

InChI=1S/C22H21N5O3S/c28-18(25-22-27-26-19(31-22)13-10-14-6-2-1-3-7-14)12-11-17-21(30)23-16-9-5-4-8-15(16)20(29)24-17/h1-9,17H,10-13H2,(H,23,30)(H,24,29)(H,25,27,28)

InChI Key

NDIKIBQPPBCDEL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCC2=NN=C(S2)NC(=O)CCC3C(=O)NC4=CC=CC=C4C(=O)N3

Origin of Product

United States

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